N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
Overview
Description
N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, also known as ADX-10059, is a small molecule drug that has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide acts as a competitive antagonist of the TRPV1 ion channel, binding to the receptor and preventing the influx of calcium ions. This leads to a decrease in pain sensation and inflammation, which has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including a decrease in acid reflux symptoms in patients with GERD, a reduction in migraine frequency and severity, and a decrease in blood pressure in patients with hypertension. It has also been shown to have anti-inflammatory effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is its specificity for the TRPV1 ion channel, which allows for targeted inhibition of pain sensation and inflammation without affecting other ion channels. However, its low solubility and bioavailability can pose challenges for in vivo experiments, and its potential side effects on other physiological processes require further investigation.
Future Directions
For research on N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide include exploring its potential therapeutic applications in other diseases, such as neuropathic pain and irritable bowel syndrome. Further studies on its mechanism of action and potential side effects are also needed to fully understand its therapeutic potential. Additionally, the development of more potent and bioavailable analogs of this compound could lead to improved therapeutic outcomes.
Scientific Research Applications
N-2-adamantyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including gastroesophageal reflux disease (GERD), migraine, and hypertension. It has been shown to inhibit the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.
properties
IUPAC Name |
N-(2-adamantyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-17-9-24-16-2-1-12(8-15(16)20-17)19(23)21-18-13-4-10-3-11(6-13)7-14(18)5-10/h1-2,8,10-11,13-14,18H,3-7,9H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAYEFCBZQEQCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC5=C(C=C4)OCC(=O)N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.